2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
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Overview
Description
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 3,4-dimethylaniline, is reacted with phosgene to form the corresponding isocyanate intermediate.
Coupling with Pyridine Derivative: The isocyanate intermediate is then coupled with a pyridine-3-carboxylic acid derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-4-carboxylic acid
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-2-carboxylic acid
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyrimidine-3-carboxylic acid
Uniqueness
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
120977-77-7 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-6-11(8-10(9)2)17-14(18)13-12(15(19)20)4-3-7-16-13/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
YAXJEEGOENTEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
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